molecular formula C12H12N2O5 B14169807 4-Nitro-3-(3-nitrophenyl)cyclohexanone CAS No. 696649-85-1

4-Nitro-3-(3-nitrophenyl)cyclohexanone

Cat. No.: B14169807
CAS No.: 696649-85-1
M. Wt: 264.23 g/mol
InChI Key: MEXRTFDAXUGQAT-UHFFFAOYSA-N
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Description

4-Nitro-3-(3-nitrophenyl)cyclohexanone is an organic compound characterized by the presence of nitro groups attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(3-nitrophenyl)cyclohexanone typically involves the nitration of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with nitric acid in the presence of sulfuric acid, which introduces nitro groups at specific positions on the cyclohexanone ring. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-(3-nitrophenyl)cyclohexanone undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 4-Amino-3-(3-aminophenyl)cyclohexanone.

    Oxidation: this compound derivatives with additional oxygen-containing functional groups.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-3-(3-nitrophenyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(3-nitrophenyl)cyclohexanone involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved may include redox reactions, nucleophilic attacks, and coordination with metal ions.

Comparison with Similar Compounds

    4-Nitrophenylcyclohexanone: Similar structure but with fewer nitro groups.

    3-Nitrophenylcyclohexanone: Differing position of the nitro group on the phenyl ring.

    4-Nitro-3-phenylcyclohexanone: Lacks the additional nitro group on the phenyl ring.

Uniqueness: 4-Nitro-3-(3-nitrophenyl)cyclohexanone is unique due to the presence of multiple nitro groups, which impart distinct chemical reactivity and potential for diverse applications. The specific arrangement of these groups allows for targeted chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

696649-85-1

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

4-nitro-3-(3-nitrophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H12N2O5/c15-10-4-5-12(14(18)19)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-3,6,11-12H,4-5,7H2

InChI Key

MEXRTFDAXUGQAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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